molecular formula C17H22N2S B5873270 1-(2,3-dimethylphenyl)-4-(3-thienylmethyl)piperazine

1-(2,3-dimethylphenyl)-4-(3-thienylmethyl)piperazine

Cat. No. B5873270
M. Wt: 286.4 g/mol
InChI Key: YZYIMYPWZPLPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-4-(3-thienylmethyl)piperazine, commonly known as TFMPP, is a psychoactive drug that belongs to the piperazine family. TFMPP is often used as a recreational drug due to its stimulant and hallucinogenic effects. However, TFMPP also has potential applications in scientific research due to its unique chemical properties and mechanism of action.

Mechanism of Action

TFMPP binds to serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine. This increase in neurotransmitter release is responsible for the stimulant and hallucinogenic effects of TFMPP.
Biochemical and Physiological Effects:
TFMPP has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. TFMPP also affects mood and behavior, causing feelings of euphoria, increased sociability, and altered perception of time and space.

Advantages and Limitations for Lab Experiments

TFMPP has potential applications in scientific research due to its unique chemical properties and mechanism of action. However, TFMPP also has limitations as a research tool. TFMPP has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. This makes it difficult to control dosing in animal studies. Additionally, TFMPP has a short half-life, which means it is rapidly metabolized and eliminated from the body.

Future Directions

There are several potential future directions for TFMPP research. One area of interest is the role of TFMPP in the treatment of psychiatric disorders such as depression and anxiety. TFMPP's ability to activate serotonin receptors may make it a promising candidate for the development of new antidepressant and anxiolytic medications. Another area of interest is the development of more selective serotonin receptor agonists, which would allow for more precise control of neurotransmitter release and potentially reduce the risk of side effects associated with TFMPP.

Synthesis Methods

TFMPP can be synthesized through a series of chemical reactions. The starting materials for TFMPP synthesis are 2,3-dimethylphenylacetic acid and thienylmethylamine. These two compounds are reacted in the presence of a dehydrating agent, such as thionyl chloride, to form the intermediate 2,3-dimethylphenyl-3-thienylmethylpropionic acid. This intermediate is then converted to TFMPP through a cyclization reaction using a reducing agent, such as lithium aluminum hydride.

Scientific Research Applications

TFMPP has been used in scientific research to study its effects on the central nervous system. TFMPP is a serotonin receptor agonist, which means it binds to and activates serotonin receptors in the brain. This activation leads to changes in neurotransmitter release and ultimately affects behavior and mood.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(thiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2S/c1-14-4-3-5-17(15(14)2)19-9-7-18(8-10-19)12-16-6-11-20-13-16/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYIMYPWZPLPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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